trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester
CAS No.: 400899-08-3
Cat. No.: VC3076457
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400899-08-3 |
|---|---|
| Molecular Formula | C13H25NO3 |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h10-11,15H,5-9H2,1-4H3 |
| Standard InChI Key | XCNDOANMTCGSBQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO |
Introduction
trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . It is also known by several synonyms, including tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate and tert-butyl trans-N-[4-(hydroxymethyl)cyclohexyl]-N-methyl-carbamate . This compound is a carbamate derivative, which is a class of compounds often used in organic synthesis and pharmaceutical applications due to their versatility and protective group properties.
Synthesis and Applications
While specific synthesis details for trans (4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester are not widely documented, carbamate derivatives are generally synthesized through reactions involving carbamoyl chlorides or isocyanates with alcohols or amines. The tert-butyl group serves as a protecting group, which can be easily removed under acidic conditions to reveal the carbamate functionality.
Potential Applications:
-
Pharmaceutical Intermediates: Carbamate derivatives are often used as intermediates in the synthesis of pharmaceutical compounds due to their ability to protect amine groups.
-
Organic Synthesis: The tert-butyl protecting group makes this compound useful in organic synthesis for protecting amine functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume